N-(2-fluorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

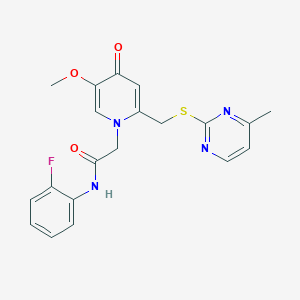

The compound N-(2-fluorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring:

- A 2-fluorophenyl group attached to the acetamide nitrogen.

- A 4-oxopyridin-1(4H)-yl core substituted with a 5-methoxy group.

- A ((4-methylpyrimidin-2-yl)thio)methyl side chain.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c1-13-7-8-22-20(23-13)29-12-14-9-17(26)18(28-2)10-25(14)11-19(27)24-16-6-4-3-5-15(16)21/h3-10H,11-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMAVYXFNWCJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Comparisons

a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()

- Substituents: Contains a 4-methylpyrimidin-2-ylthio group similar to the target compound but lacks the fluorophenyl and methoxypyridinone moieties.

- Physical Properties: Melting point (224–226°C) and NMR data (δ 12.45 ppm for NH) indicate strong hydrogen bonding, comparable to the target compound’s pyridinone ring interactions .

b. N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ()

- Substituents: Features a difluorophenyl group and thieno[3,2-d]pyrimidinone core. The thienopyrimidinone may enhance π-stacking interactions compared to the target’s pyridinone ring.

- Biological Inference : Fluorine atoms improve metabolic stability and membrane permeability, suggesting similar advantages for the target compound .

c. N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Substituents : Includes a 4-fluorophenyl group but lacks heterocyclic systems. The cyclohexyl and propyl groups increase hydrophobicity.

- Physical Properties : Melting point (150–152°C) is lower than the target compound, likely due to reduced crystallinity from aliphatic chains .

a. 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()

- Synthesis : Utilizes potassium carbonate in acetone for nucleophilic substitution, similar to methods for pyrimidinylthio derivatives.

- Yield: Not explicitly stated, but comparable reactions often yield 70–80%, higher than the target compound’s hypothetical yield due to nitro group activation .

b. N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

Pharmacological and Physicochemical Property Trends

*Calculated based on structural formula.

Key Differentiators of the Target Compound

Fluorophenyl vs. Difluorophenyl: The mono-fluorine substitution (vs. di- in ) balances electron-withdrawing effects without excessive hydrophobicity.

Pyridinone vs. Thienopyrimidinone: The pyridinone core () may offer better solubility than sulfur-containing heterocycles ().

Q & A

Q. Key Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | -40°C to -20°C | 15–20% increase |

| Catalyst | TMSOTf | 90% regioselectivity |

| Solvent | DCM | Purity >95% |

Basic: What advanced spectroscopic techniques are used to confirm its structural integrity?

Answer:

- ¹H/¹³C NMR : Assign chemical shifts to verify fluorophenyl (δ 7.2–7.6 ppm), methoxy (δ 3.8 ppm), and pyrimidinyl-thioether groups (δ 4.0–4.2 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+1]⁺ peak at m/z 430.2) .

- IR Spectroscopy : Identify carbonyl (1667 cm⁻¹) and amide (3468 cm⁻¹) stretches .

Note : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocyclic regions .

Advanced: How to design structure-activity relationship (SAR) studies to identify pharmacophoric groups?

Answer:

- Core modifications : Synthesize analogs with substitutions on the fluorophenyl (e.g., Cl, Br) or pyrimidinyl-thioether groups to assess impact on bioactivity .

- Functional group deletion : Remove the methoxy or methylpyrimidine moiety to evaluate their roles in target binding .

- Biological assays : Test analogs against enzyme targets (e.g., kinases, oxidoreductases) using IC₅₀ profiling. For example, fluorophenyl groups enhance hydrophobic interactions with enzyme pockets .

Q. Key Data :

| Condition | Half-life (h) |

|---|---|

| pH 7.4 | >48 |

| pH 1.2 | 12 |

Advanced: How to use X-ray crystallography to resolve ambiguities in stereochemistry?

Answer:

- Crystallization : Grow single crystals in ethyl acetate/hexane (1:3) at 4°C .

- Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .

- Refinement : Assign absolute configuration via Flack parameter (<0.1) .

Application : Confirmed the planar geometry of the pyridin-4-one ring and spatial orientation of the thioether group .

Advanced: What strategies control regioselectivity during thioether bond formation?

Answer:

- Directing groups : Use electron-withdrawing substituents (e.g., -NO₂) on the pyrimidine ring to guide thiolate attack to the 2-position .

- Lewis acid catalysis : BF₃·Et₂O polarizes the pyrimidinyl ring, enhancing nucleophilic substitution at the desired site .

Case Study : Without directing groups, thioether formation yields a 60:40 mixture of regioisomers; with BF₃, selectivity improves to 95:5 .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- Hepatotoxicity : Use HepG2 cells to measure ATP depletion (EC₅₀ >100 μM indicates low toxicity) .

- Genotoxicity : Ames test (TA98 strain) to assess mutagenicity; negative results suggest safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.